Unveiling the Molecular Architecture of Bbm-928 A: A Technical Guide
Unveiling the Molecular Architecture of Bbm-928 A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bbm-928 A, also known as Luzopeptin A, is a potent cyclic decadepsipeptide antibiotic with significant antitumor and antiretroviral properties. First isolated from the fermentation broth of Actinomadura luzonensis, its intricate chemical structure enables it to act as a bifunctional DNA intercalator, a mechanism central to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of Bbm--928 A, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and its mechanism of action.
Chemical Structure and Physicochemical Properties
Bbm-928 A is a complex cyclic peptide derivative. Its structure is characterized by a 32-membered cyclic decadepsipeptide lactone ring. This core structure is symmetrically substituted with two chromophores, which are 3-hydroxy-6-methoxyquinaldic acid residues attached to the peptide backbone. The peptide portion of the molecule is composed of several amino acid residues, including glycine, L-serine, N-methyl-L-alanine, and two molecules of the non-proteinogenic amino acid, (2S,4R)-4-acetoxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid.
The complete chemical structure of Bbm-928 A is presented in Figure 1.

Figure 1. Chemical Structure of Bbm-928 A (Luzopeptin A).
A summary of the key physicochemical properties of Bbm-928 A is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C64H78N14O24 | [1] |
| Molecular Weight | 1427.39 g/mol | [1] |
| CAS Number | 75580-37-9 | [1] |
| Appearance | Colorless prisms | [2] |
| Melting Point | 228 - 232 °C (decomposition) | [2] |
| Optical Rotation [α]D24 | +99° (c 0.5, CHCl3) | [2] |
| Solubility | Soluble in chloroform, methylene chloride, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF); sparingly soluble in methanol, ethanol, and acetone; insoluble in water and n-hexane. | [2] |
Experimental Protocols
Isolation and Purification of Bbm-928 A[2]
The isolation of Bbm-928 A from the fermentation broth of Actinomadura luzonensis strain G455-101 involves a multi-step extraction and chromatographic process.
Fermentation: The producing organism is cultured in a suitable medium under aerobic conditions. The fermentation broth is the starting material for extraction.
Extraction:
-
The fermentation broth is filtered to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted with acetone.
-
The acetone extract is concentrated under reduced pressure to an aqueous suspension.
-
This suspension is then extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated to an oily residue.
Chromatographic Purification:
-
The oily residue is dissolved in a small volume of chloroform-methanol (1:1, v/v) and applied to a silica gel column.
-
The column is eluted with a stepwise gradient of chloroform-methanol.
-
Fractions containing Bbm-928 A are identified by thin-layer chromatography (TLC) and bioassay.
-
The active fractions are combined and concentrated.
-
The crude Bbm-928 A is further purified by preparative TLC on silica gel using a chloroform-methanol solvent system.
-
The purified Bbm-928 A is crystallized from a suitable solvent system, such as chloroform-methanol, to yield colorless prisms.
Spectroscopic Characterization
The structural elucidation of Bbm-928 A was accomplished through a combination of spectroscopic techniques.
Ultraviolet (UV) Spectroscopy: [2]
-
Instrument: A spectrophotometer capable of measuring in the UV range.
-
Solvent: Methanol.
-
Procedure: A dilute solution of Bbm-928 A in methanol is prepared and the absorbance is measured across the UV spectrum.
-
Results: Bbm-928 A exhibits absorption maxima (λmax) at 243 nm (ε 62,000), 318 nm (ε 14,000), and 330 nm (ε 14,300).
Infrared (IR) Spectroscopy: [2]
-
Instrument: An infrared spectrometer.
-
Sample Preparation: KBr pellet.
-
Procedure: A small amount of Bbm-928 A is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded.
-
Results: The IR spectrum shows characteristic absorption bands at 3400 cm-1 (O-H and N-H stretching), 1740 cm-1 (ester C=O stretching), 1675 and 1650 cm-1 (amide I band), and 1530 cm-1 (amide II band).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
Procedure: 1H and 13C NMR spectra are recorded at ambient temperature.
-
Results: Detailed 1H and 13C NMR data are essential for the complete assignment of the complex structure of Bbm-928 A. Key spectral data are summarized in the tables below.
Table 2: 1H NMR Spectral Data of Bbm-928 A (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not fully available in the provided search results |
Table 3: 13C NMR Spectral Data of Bbm-928 A (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| Data not fully available in the provided search results |
Mass Spectrometry (MS): [2]
-
Instrument: A mass spectrometer capable of high-resolution measurements.
-
Ionization Method: Field desorption (FD) mass spectrometry.
-
Procedure: The sample is subjected to FD-MS analysis to determine the molecular weight.
-
Results: The FD mass spectrum shows a molecular ion peak (M+) at m/z 1426, corresponding to the molecular formula C64H78N14O24.
Mechanism of Action: DNA Intercalation
The primary mechanism of action of Bbm-928 A is its ability to bind to DNA through bifunctional intercalation.[2] This process involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix.
Diagram 1. Simplified signaling pathway of Bbm-928 A's DNA intercalation mechanism.
This intercalation leads to a significant distortion of the DNA structure, including the unwinding of the helical staircase. This structural alteration interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and viral replication.
Conclusion
Bbm-928 A is a structurally complex and biologically potent natural product. Its unique cyclic decadepsipeptide structure, featuring two intercalating quinoline chromophores, is responsible for its significant antitumor and antiretroviral activities. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this fascinating molecule and its therapeutic potential. Further investigation into the synthesis of analogues and the precise molecular interactions with its biological targets will continue to be an active area of research.
